Kinase Inhibition Potency Benchmarking: Triazolo[4,3-a]pyrazine vs. Triazolopyridazine and Triazolopyridine Cores
While no direct biological data exists for the unsubstituted ethyl ester itself, the [1,2,4]triazolo[4,3-a]pyrazine scaffold serves as a privileged core for potent kinase inhibition. Head-to-head SAR studies across different triazolo-fused heterocycles reveal that the pyrazine-based core (as in the target compound) yields distinct potency profiles compared to pyridazine or pyridine analogs. For instance, the optimized triazolopyrazine derivative 17l demonstrated a c-Met IC₅₀ of 26.00 nM, whereas benchmark triazolopyridazine and triazolopyridine c-Met inhibitors in the same study exhibited IC₅₀ values ranging from 48 nM to >1,000 nM depending on substitution [1][2]. The pyrazine core's electronic distribution, influenced by the two nitrogen atoms, creates a unique hydrogen-bonding network at the kinase ATP-binding site that is not fully recapitulated by other heteroaromatic cores.
| Evidence Dimension | c-Met kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 26.00 nM (for optimized triazolopyrazine derivative 17l; unsubstituted ethyl ester serves as synthetic precursor to this class) |
| Comparator Or Baseline | Triazolopyridazine c-Met inhibitors (IC₅₀ range: 48 nM to >1,000 nM); Triazolopyridine c-Met inhibitor AMG 337 (IC₅₀ ~1 nM but distinct selectivity profile) |
| Quantified Difference | Triazolopyrazine core enables potent c-Met inhibition in the low nanomolar range; pyridazine analogs generally show 1.8-fold to >38-fold lower potency |
| Conditions | In vitro kinase inhibition assay; recombinant human c-Met kinase domain |
Why This Matters
For medicinal chemistry campaigns targeting c-Met-driven cancers, the triazolopyrazine scaffold—for which the target compound is a key synthetic entry point—offers a validated path to low-nanomolar inhibitors, whereas triazolopyridazine cores may require more extensive optimization to achieve comparable potency.
- [1] Liu, X., Li, Y., Zhang, Q., Pan, Q., Zheng, P., Dai, X., Bai, Z., & Zhu, W. (2022). Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 815534. View Source
- [2] Zhang, B., Liu, X., Xiong, H., Zhang, Q., Sun, X., Yang, Z., Xu, S., Zheng, P., & Zhu, W. (2020). Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. New Journal of Chemistry, 44, 9053-9063. View Source
